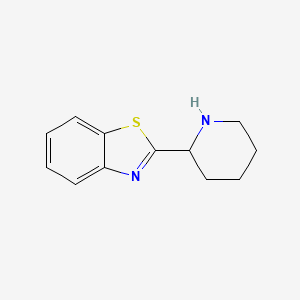

2-Piperidin-2-yl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJHTXUNRZNJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391490 | |

| Record name | 2-piperidin-2-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51785-22-9 | |

| Record name | 2-piperidin-2-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-2-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Piperidin-2-yl-1,3-benzothiazole

This guide provides a comprehensive analysis of the potential mechanism of action of 2-Piperidin-2-yl-1,3-benzothiazole, a heterocyclic compound belonging to the versatile class of 2-substituted benzothiazoles. Drawing upon the extensive research into structurally related benzothiazole derivatives, this document synthesizes current understanding to propose likely biological targets and signaling pathways for the title compound. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The 1,3-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] The fusion of a benzene ring with a thiazole ring creates a bicyclic system that is a versatile pharmacophore, capable of interacting with a diverse range of biological targets.[2][3][4] Derivatives of 2-substituted benzothiazoles, in particular, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][3][4][5][6] The biological activity is often dictated by the nature of the substituent at the 2-position of the benzothiazole core, making the piperidinyl group in the title compound a key determinant of its putative mechanism of action.[2][3]

Postulated Mechanisms of Action for this compound

Based on the established activities of analogous 2-substituted benzothiazoles, several primary mechanisms of action can be postulated for this compound. These include kinase inhibition, modulation of nuclear receptors, and impact on other enzyme systems.

Kinase Inhibition in Oncology

A prominent and well-documented mechanism of action for many 2-substituted benzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[7][8]

Key Kinase Targets:

-

Protein Tyrosine Kinases (PTKs): Research has shown that certain 2-substituted benzothiazoles can effectively inhibit various PTKs.[7][8]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which control cell cycle progression, is another established anticancer mechanism for this class of compounds.[7][8]

-

Specific Kinases of Interest: In silico and in vitro studies on related compounds have identified specific kinases such as ABL1, ABL2, CDK4, and CDK6 as potential targets.[7][8]

The piperidinyl moiety of this compound can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these kinases, leading to their inhibition. This, in turn, can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Diagram: Proposed Kinase Inhibition Pathway

Caption: Proposed inhibition of protein kinases by this compound.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Recent studies have identified 2-(1-piperidinyl)-1,3-benzothiazole derivatives as potent and selective agonists of Peroxisome Proliferator-Activated Receptor δ (PPARδ).[9] PPARs are ligand-activated transcription factors that regulate gene expression in metabolic processes.

Mechanism of PPARδ Agonism:

-

Ligand Binding: this compound is hypothesized to bind to the ligand-binding domain (LBD) of PPARδ.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

Coactivator Recruitment: The conformational change facilitates the recruitment of coactivator proteins.

-

Gene Transcription: The PPARδ-coactivator complex then binds to peroxisome proliferator response elements (PPREs) on target genes, initiating their transcription.

Activation of PPARδ is known to play a role in lipid metabolism, including increasing high-density lipoprotein cholesterol (HDL-C) and decreasing triglycerides.[9] Therefore, this compound could have therapeutic potential in the treatment of dyslipidemia and related metabolic disorders.[9]

Table: In Vivo Efficacy of a Representative 2-(1-piperidinyl)-1,3-benzothiazole Derivative (Compound 2_8) in db/db Mice [9]

| Treatment Group | Dose | HDL-C (% Initial) | Triglycerides (mg/dL) | Glucose (mg/dL) |

| Control | - | 103.5 ± 3.2 | 162.8 ± 21.4 | 737 ± 52 |

| GW501516 | 30 mg/kg | 132.9 ± 2.7 | 82.4 ± 7.4 | 493 ± 60 |

| Compound 2_8 | 30 mg/kg | 118.0 ± 3.5 | 63.9 ± 22.9 | 415 ± 48 |

Neuro-Modulatory Effects through Enzyme Inhibition

The benzothiazole scaffold is also present in compounds with activity against neurodegenerative diseases.[10][11][12] This is often achieved through the inhibition of key enzymes in the central nervous system.

Potential Enzyme Targets:

-

Monoamine Oxidase (MAO): Benzothiazole derivatives have been shown to act as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of MAO can increase the levels of these neurotransmitters, which may be beneficial in conditions like Parkinson's disease and depression.

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The structural features of this compound, including the piperidine ring, are known to be important for interaction with the active site of cholinesterases.[11]

Diagram: Experimental Workflow for Assessing MAO Inhibition

Caption: A typical workflow for evaluating the MAO inhibitory activity of a test compound.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Kinase Panel Selection: Select a panel of relevant kinases (e.g., ABL1, ABL2, CDK4, CDK6) based on prior research on benzothiazole derivatives.

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and various concentrations of the test compound.

-

Assay Procedure:

-

Add the test compound and kinase to a 384-well plate and incubate.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate at room temperature for the specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

PPARδ Transactivation Assay

Objective: To assess the ability of this compound to activate PPARδ.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) and transfect with a PPARδ expression vector and a luciferase reporter plasmid containing PPREs.

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test compound and a known PPARδ agonist (positive control).

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity) and plot the fold activation against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound possesses the potential for significant biological activity through multiple mechanisms of action. Its structural similarity to known kinase inhibitors, PPARδ agonists, and neuro-modulatory agents makes it a compelling candidate for further investigation in oncology, metabolic diseases, and neurodegenerative disorders. Future research should focus on the detailed experimental validation of these proposed mechanisms to fully elucidate the therapeutic potential of this promising compound.

References

- 1. ijpsr.com [ijpsr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. ignited.in [ignited.in]

- 6. jocpr.com [jocpr.com]

- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 10. Benzothiazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Piperidinyl-1,3-benzothiazole Derivatives

Preamble: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the strategic combination of "privileged scaffolds"—molecular frameworks that are recognized for their ability to interact with a wide range of biological targets. The 1,3-benzothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic structure and electron-rich nature provide an ideal foundation for molecular recognition by diverse protein targets.

Separately, the piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to increase solubility, improve pharmacokinetic profiles, and introduce a basic nitrogen atom that can form critical salt bridges with biological receptors. When these two powerful pharmacophores are covalently linked, specifically through the C2 position of the benzothiazole ring, a new class of derivatives emerges: the 2-piperidinyl-1,3-benzothiazoles. This guide provides a technical deep-dive into the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategy: A Rational Approach to Derivatization

The successful exploration of any chemical scaffold hinges on robust and versatile synthetic methodologies. The synthesis of 2-piperidinyl-1,3-benzothiazole derivatives is typically achieved through a multi-step process that allows for diversification at various positions on both the benzothiazole and piperidine rings. The causality behind this common pathway is rooted in the accessibility of starting materials and the reliability of the chemical transformations.

A frequently employed strategy involves the initial synthesis of a reactive intermediate, such as a 2-halo-1,3-benzothiazole, which can then undergo nucleophilic substitution with a desired piperidine derivative.[4] This approach provides a modular and efficient route to a library of target compounds.

General Synthetic Workflow

The diagram below illustrates a validated workflow for the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, a closely related and well-documented subclass that serves as an excellent model for the target compounds.[4]

Caption: General workflow for the synthesis of piperidine-benzothiazole derivatives.

Protocol 1: General Synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,6-dimethylpiperidin-1-yl)acetamide

This protocol is a self-validating system, where successful synthesis is confirmed at each stage through standard analytical techniques, ensuring the integrity of the final product. It is adapted from established methodologies.[4]

-

Synthesis of 6-chloro-1,3-benzothiazol-2-amine:

-

To a stirred solution of 4-chloro-2-aminothiophenol (10 mmol) in glacial acetic acid (30 mL), add potassium thiocyanate (12 mmol).

-

Cool the mixture to 0-5°C in an ice bath.

-

Add a solution of bromine (11 mmol) in glacial acetic acid (5 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture into ice-cold water (200 mL). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

-

Validation: Confirm structure using ¹H-NMR and Mass Spectrometry (MS).

-

-

Synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide:

-

Dissolve 6-chloro-1,3-benzothiazol-2-amine (5 mmol) in dry benzene (50 mL).

-

Add chloroacetyl chloride (6 mmol) dropwise with stirring.

-

Reflux the mixture for 3 hours.

-

After cooling, the precipitate formed is filtered, washed with petroleum ether, and dried.

-

Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). Confirm product structure via IR (appearance of amide C=O stretch) and ¹H-NMR.

-

-

Synthesis of the Target Compound:

-

To a solution of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (2 mmol) in ethanol (30 mL), add 2,6-dimethylpiperidine (2.2 mmol) and a catalytic amount of triethylamine.

-

Reflux the reaction mixture for 6 hours.

-

Cool the solution and pour it into cold water. The solid product is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol/water).

-

Validation: Final structure confirmation by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure correct mass and purity.

-

Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant body of research highlights the potent anticancer activity of benzothiazole derivatives, with several compounds advancing to clinical trials.[5] The introduction of a piperidine moiety can further enhance this activity by modulating physicochemical properties and providing additional interaction points with biological targets. Derivatives have shown efficacy against a wide range of cancer cell lines, including those of the breast, colon, and liver.[6]

Mechanism of Action: Induction of Apoptosis

One of the primary mechanisms through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[6] Studies on related compounds have demonstrated that they can trigger the mitochondrial apoptotic pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis, leading to cell death.

Caption: The mitochondrial pathway of apoptosis induced by benzothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of cancer cells. The following table summarizes representative data for related benzothiazole derivatives.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |

| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | 1.13 - 4.55 | Doxorubicin | 0.98 | [7] |

| Benzothiazole-Piperazine | MCF-7 (Breast) | 0.97 - 5.01 | Doxorubicin | 0.89 | [7] |

| Substituted Bromopyridine Benzothiazole | HepG2 (Liver) | 0.048 | Cisplatin | - | [6] |

| Substituted Bromopyridine Benzothiazole | A549 (Lung) | 0.044 | Cisplatin | - | [6] |

| Benzothiazole Aniline (L1) | HepG2 (Liver) | 10.3 ± 0.8 | Cisplatin | 15.2 ± 1.1 | [5] |

| Platinum (II) Complex of L1 | HepG2 (Liver) | 2.5 ± 0.3 | Cisplatin | 15.2 ± 1.1 | [5] |

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Defense Against Pathogens

The benzothiazole scaffold is also a cornerstone in the development of antimicrobial agents.[8] The addition of a piperidine moiety can enhance potency, broaden the spectrum of activity, and improve drug-like properties. N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, for instance, have demonstrated notable activity against pathogenic fungi, particularly Candida species.[4]

Mechanism of Action: Enzyme Inhibition

The antimicrobial action of benzothiazole derivatives is often attributed to the inhibition of essential microbial enzymes that are absent in humans, providing a window for selective toxicity.[9] Key targets include:

-

DNA Gyrase: An enzyme crucial for bacterial DNA replication. Its inhibition leads to the cessation of cell division and bacterial death.[8]

-

Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, which is essential for microbial survival. Inhibition of DHPS starves the microbe of essential nucleic acid precursors.[10]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Compound 7 | Candida utilis | 31.25 | Ketoconazole | 1 | [4] |

| Compound 11 | Candida utilis | 31.25 | Ketoconazole | 1 | [4] |

| Compound 5e | Staphylococcus aureus | Zone of Inhibition: 12mm | Kanamycin | Zone of Inhibition: 16mm | [11] |

| Compound 5d | Aspergillus niger | Zone of Inhibition: 14mm | Kanamycin | Zone of Inhibition: 18mm | [11] |

*N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivative **Piperidine substituted benzothiazole derivative

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC of a compound according to established standards (e.g., CLSI guidelines).

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus or Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth or RPMI-1640). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control (medium + inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Structure-Activity Relationship (SAR) and Future Directions

Analysis of the available data provides critical insights into the structure-activity relationships (SAR) that govern the biological potency of these derivatives.

-

Substituents on the Benzothiazole Ring: The presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), at positions 5 or 6 of the benzothiazole ring often enhances both anticancer and antimicrobial activity.[4][12] Conversely, electron-donating groups like methoxy (-OCH₃) have also been shown to be beneficial in some cases.[2]

-

Substituents on the Piperidine Ring: The substitution pattern on the piperidine ring is crucial. For instance, 2,6-dimethylpiperidine was found to be important for the anticandidal activity of certain acetamide derivatives, suggesting that steric factors can influence target binding.[4]

The convergence of the benzothiazole and piperidine scaffolds creates a class of molecules with immense therapeutic potential. Future research should focus on synthesizing a broader library of 2-piperidinyl-1,3-benzothiazole derivatives to more deeply probe the SAR. Investigations into additional biological activities, such as anti-inflammatory and neuroprotective effects, are also warranted, given the known properties of the parent scaffolds.[13][14] Elucidating novel mechanisms of action and advancing the most promising leads into preclinical in vivo models will be the critical next steps in translating the chemical potential of these compounds into tangible therapeutic benefits.

References

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Piperidin-2-yl-1,3-benzothiazoles: A Technical Guide to Synthesis, Activity, and Mechanism

Introduction: The Benzothiazole Scaffold in Drug Discovery

The 1,3-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the design of targeted therapeutics. When coupled with a piperidine ring at the 2-position, the resulting 2-piperidin-2-yl-1,3-benzothiazole core offers a unique three-dimensional architecture, enabling specific interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of structural analogs based on this core, with a focus on their potential as anticancer agents and peroxisome proliferator-activated receptor delta (PPARδ) agonists.

Synthetic Strategies: Constructing the this compound Core

The cornerstone for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a suitable electrophile, typically an aldehyde, carboxylic acid, or acyl chloride.[1][3][4] For the specific construction of the 2-piperidin-2-yl linkage, a piperidine-2-carboxaldehyde derivative is the key intermediate. The following workflow outlines a general and adaptable synthetic route.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Representative Synthesis of a 2-(Piperidin-2-yl)-1,3-benzothiazole Analog

This protocol is a representative example adapted from established methods for the synthesis of 2-substituted benzothiazoles.[5][6]

Step 1: Synthesis of (N-Boc-piperidin-2-yl)methanol

-

To a solution of N-Boc-pipecolic acid (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), slowly add lithium aluminum hydride (LiAlH4) (1.5 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of N-Boc-piperidine-2-carboxaldehyde

-

To a solution of (N-Boc-piperidin-2-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (DMP) (1.5 eq.) in portions at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO3 containing Na2S2O3.

-

Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 3: Synthesis of N-Boc-2-(piperidin-2-yl)-1,3-benzothiazole

-

In a round-bottom flask, dissolve N-Boc-piperidine-2-carboxaldehyde (1 eq.) and 2-aminothiophenol (1 eq.) in ethanol.

-

Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected benzothiazole derivative.

Step 4: Deprotection to Yield 2-(Piperidin-2-yl)-1,3-benzothiazole

-

Dissolve the N-Boc-2-(piperidin-2-yl)-1,3-benzothiazole (1 eq.) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the final product.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated promising biological activities, most notably as anticancer agents and PPARδ agonists.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzothiazole derivatives containing a piperidine or piperazine moiety against various cancer cell lines.[2][7][8][9] The structure-activity relationship (SAR) of these compounds reveals key features that influence their anticancer potency.

| Compound ID | R1 (Benzothiazole) | R2 (Piperazine/Piperidine) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1 | H | -CO-Aryl (various) | HUH-7, MCF-7, HCT-116 | Varies | [9] |

| 2 | 5-Cl | -CS-NH-Aryl (various) | Paraganglioma, Pancreatic | Varies | [2] |

| 3 | H | -CO-CH2-NH-CO-Aryl | CCRF-SB | 2.3 | [3] |

| 4 | 6-Substituted | Various | MCF-7 | 2.8 - 18.9 | [7][8] |

Key SAR Insights for Anticancer Activity:

-

Substitution on the Benzothiazole Ring: Halogen substitution, particularly at the 5- or 6-position of the benzothiazole ring, can influence the cytotoxic activity.[2]

-

Piperidine/Piperazine Substituents: The nature of the substituent on the piperidine or piperazine nitrogen is crucial. Aroyl groups and other extended aromatic systems have been shown to enhance anticancer activity.[9] The presence of a cationic center and its distance from the benzothiazole core are also important for potency.[7]

-

Linker between the Rings: The type of linker connecting the piperidine/piperazine and other moieties can significantly impact activity.

PPARδ Agonist Activity

Derivatives of 2-(1-piperidinyl)-1,3-benzothiazole have been identified as potent and selective PPARδ agonists.[10] Further optimization of a lead compound from this series led to the discovery of a novel 2-piperazinyl-benzothiazole derivative with high in vitro agonist activity (EC50 = 4.1 nM for human PPARδ) and excellent selectivity over PPARα and PPARγ.[10] This highlights the potential of this scaffold in developing therapeutics for metabolic disorders.

Mechanism of Action: PPARδ Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[11][12][13] The PPAR family comprises three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). PPARδ is involved in the regulation of lipid metabolism and energy homeostasis.

The activation of PPARδ by an agonist, such as a this compound analog, initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.

Caption: The PPARδ signaling pathway activated by a benzothiazole agonist.

Upon binding of the agonist, PPARδ undergoes a conformational change, leading to the dissociation of co-repressor complexes and the recruitment of co-activator proteins.[11] The activated PPARδ then forms a heterodimer with the retinoid X receptor (RXR). This PPARδ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11][13] This binding initiates the transcription of genes involved in fatty acid oxidation, glucose metabolism, and the inflammatory response, leading to the therapeutic effects associated with PPARδ activation.[14]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15][16][17][18][19]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium and supplements

-

96-well microtiter plates

-

Test compounds (this compound analogs)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a further 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA. Allow the plates to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

PPARδ Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARδ in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for full-length human PPARδ

-

Reporter plasmid containing a luciferase gene downstream of a PPRE

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

Test compounds

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect the cells with the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Cell Plating: Plate the transfected cells into 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and a known PPARδ agonist as a positive control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity. The demonstrated anticancer and PPARδ agonist activities warrant further investigation. Future research should focus on expanding the structure-activity relationship studies to improve potency and selectivity, as well as on elucidating the detailed molecular mechanisms underlying the observed biological effects. In vivo studies will be crucial to validate the therapeutic potential of lead compounds identified from this versatile chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. cusabio.com [cusabio.com]

- 14. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. zellx.de [zellx.de]

- 17. SRB assay for measuring target cell killing [protocols.io]

- 18. bio-protocol.org [bio-protocol.org]

- 19. scispace.com [scispace.com]

An In-Depth Technical Guide to the In Vitro Screening of 2-Piperidin-2-yl-1,3-benzothiazole

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[1] The incorporation of a piperidine moiety, specifically at the 2-position, introduces a flexible, basic, and saturated heterocyclic ring that can significantly influence the compound's pharmacokinetic properties and target engagement. This guide presents a comprehensive, multi-phase strategy for the in vitro screening of a novel derivative, 2-Piperidin-2-yl-1,3-benzothiazole. This document moves beyond a simple recitation of protocols; it provides the strategic rationale behind the construction of a screening cascade, emphasizing the principles of assay validation and mechanistic elucidation to build a robust preclinical data package.

Introduction: The Rationale for a Multi-Tiered Screening Strategy

The therapeutic potential of 2-substituted benzothiazoles is well-documented. Numerous derivatives have shown promise as anticancer agents by inducing apoptosis and modulating key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3] Others exhibit significant antimicrobial activity by targeting essential bacterial enzymes.[4] Given this chemical precedent, a broad, initial screening approach is inefficient. A more logical framework involves a tiered system that first identifies the primary biological activity (e.g., cytotoxicity, antimicrobial action) and then deploys a battery of secondary, mechanism-focused assays to understand how the compound works.

This guide is structured around a three-pronged primary screening approach—Anticancer, Antimicrobial, and Neuroprotective—followed by detailed secondary assays to characterize any identified "hits." This strategy ensures that resources are allocated efficiently while maximizing the potential for discovering the compound's therapeutic value.

The In Vitro Screening Cascade: From Hit Discovery to Mechanistic Insight

A successful screening cascade is designed to answer the most critical questions at each stage of the early discovery process.[5] Our proposed workflow for this compound is designed to first identify a validated "hit" and then build confidence in its mechanism of action.

Caption: A logical workflow for the in vitro screening of this compound.

Phase 1: Primary Screening Protocols

The initial goal is to cast a wide but targeted net. The choice of assays is predicated on the known activities of the benzothiazole scaffold. For all assays, adherence to best practices outlined in resources like the Assay Guidance Manual is critical for generating reliable data.[6][7][8]

Anticancer Activity: Cytotoxicity Screening

The most common activity reported for novel benzothiazoles is anticancer efficacy.[3][9] Therefore, the first step is a general cytotoxicity screen against a panel of human cancer cell lines.

Causality: We employ two distinct assays, MTT and LDH, to provide orthogonal validation. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a direct marker of cytotoxicity.[10][11][12][13][14] Using both helps to mitigate the risk of compound interference with a single assay technology.

Cell Line Panel Rationale: A diverse panel is essential. We recommend starting with:

-

MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)

-

MDA-MB-231: Breast adenocarcinoma (Triple-negative)

-

A549: Lung carcinoma

-

HCT116: Colorectal carcinoma

-

HEK293: Normal human embryonic kidney cells (to assess selectivity)

Protocol 3.1.1: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare 2-fold serial dilutions of this compound (e.g., from 100 µM to 0.78 µM) in complete culture medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Replace the cell culture medium with medium containing the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The benzothiazole core is present in numerous antimicrobial agents.[4] A broth microdilution assay is the gold-standard method for determining the MIC of a novel compound.[15]

Causality: This method provides a quantitative measure of the compound's potency against various microorganisms, allowing for direct comparison with standard-of-care antibiotics. We follow the standardized methodology from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.[16][17][18]

Microorganism Panel Rationale:

-

Gram-positive: Staphylococcus aureus (ATCC 29213)

-

Gram-negative: Escherichia coli (ATCC 25922)

-

Fungus: Candida albicans (ATCC 90028)

Protocol 3.2.1: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate.[19]

-

Inoculum Preparation: Grow microorganisms to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microdilution plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for C. albicans).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Neuroprotective Potential: Oxidative Stress Model

Given that some heterocyclic compounds show neuroprotective properties, a preliminary screen in a relevant cell model is warranted. The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neurotoxicity and neuroprotection.[20] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a key factor in neurodegenerative diseases.[21][22][23]

Causality: This assay assesses whether the compound can protect neuronal cells from a common and pathologically relevant insult (oxidative stress). Cell viability is measured to quantify the protective effect.

Protocol 3.3.1: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Seeding: Plate SH-SY5Y cells (1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[21]

-

Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined by a prior cytotoxicity test on SH-SY5Y cells) for 2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration of 200-400 µM, to be optimized) and incubate for 24 hours.[21][22]

-

Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 3.1.1.

-

Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.

Phase 2: Mechanistic Elucidation of "Hits"

A positive result in any primary screen is not an endpoint, but a starting point. The goal of Phase 2 is to understand the underlying mechanism of action.

Characterizing Anticancer Activity

If the compound shows selective cytotoxicity against cancer cells, the next logical step is to determine if it induces apoptosis, a form of programmed cell death that is a desirable trait for anticancer drugs.

Protocol 4.1.1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1 Causality: The disruption of the mitochondrial membrane potential is a key early event in the intrinsic pathway of apoptosis. The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential.[24] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[25]

-

Cell Treatment: Seed cells (e.g., A549) in a 96-well black plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., CCCP, a mitochondrial uncoupler).[26]

-

JC-1 Staining: Remove the medium and add 100 µL of JC-1 working solution (typically 1-10 µM in culture medium). Incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Aspirate the staining solution and wash the cells with assay buffer.

-

Data Acquisition: Measure fluorescence using a plate reader at two wavelength settings:

-

Red aggregates: Excitation ~540 nm / Emission ~590 nm.

-

Green monomers: Excitation ~485 nm / Emission ~535 nm.

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and suggests the induction of apoptosis.

Protocol 4.1.2: Caspase-3/7 Activity Assay Causality: Caspases are the executioner proteases of apoptosis. The activation of caspase-3 and caspase-7 is a hallmark of apoptotic cell death.[27] Luminescent assays like Caspase-Glo® provide a highly sensitive measure of this activity.[28][29] The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating light.[30][31]

-

Cell Treatment: Seed cells in a 96-well white plate and treat with the compound as in 4.1.1.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix on a plate shaker and incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: An increase in luminescence relative to the vehicle control indicates activation of executioner caspases.

Table 1: Example Data Summary for Anticancer Mechanistic Assays

| Assay | Endpoint | Vehicle Control | Compound (IC₅₀) | Compound (2x IC₅₀) | Positive Control |

| JC-1 Assay | Red/Green Ratio | 5.8 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |

| Caspase-3/7 | RLU (Fold Change) | 1.0 ± 0.1 | 4.5 ± 0.5 | 7.8 ± 0.9 | 8.5 ± 0.7 |

Investigating Signaling Pathways

Many 2-arylbenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[32][33][34][35][36][37][38][39][40] Western blotting is the standard technique to investigate changes in the phosphorylation status of key proteins in these pathways.

Caption: The EGFR/PI3K/Akt signaling pathway, a potential target for the test compound.

A decrease in the phosphorylation of EGFR, Akt, or mTOR upon treatment with the compound would strongly suggest it acts as an inhibitor of this pathway.

Conclusion and Future Directions

This guide outlines a logical, evidence-based framework for the initial in vitro characterization of this compound. By progressing from broad primary screening to focused mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity. The protocols described herein are designed to be robust and self-validating, incorporating orthogonal assays and principles from established guidance documents.[5][6] Positive and well-characterized hits from this screening cascade would warrant further investigation, including more advanced in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and subsequent validation in in vivo models.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery [escholarship.org]

- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]

- 7. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. standards.globalspec.com [standards.globalspec.com]

- 18. researchgate.net [researchgate.net]

- 19. protocols.io [protocols.io]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]

- 22. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 29. Caspase 3/7 Activity [protocols.io]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. media.cellsignal.com [media.cellsignal.com]

- 32. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 35. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 39. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 40. aacrjournals.org [aacrjournals.org]

Foreword: The Enduring Relevance of the Benzothiazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzothiazole Compounds

The benzothiazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] First synthesized in 1887, its derivatives are found in natural products, pharmaceuticals, and industrial materials.[4][5][6] The structural rigidity and unique electronic properties of the benzothiazole core allow it to interact with a wide array of biological targets with high affinity, making it a cornerstone in the development of new therapeutic agents.[2][7]

Clinically approved drugs such as Riluzole (for amyotrophic lateral sclerosis), Pramipexole, and the diagnostic agent Flutemetamol (for Alzheimer's diagnosis) underscore the scaffold's therapeutic versatility.[2][3] Researchers continue to uncover potent activities of novel benzothiazole derivatives across a myriad of disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][4][6][8] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies, explains the rationale behind methodological choices, and explores the crucial link between chemical structure and biological activity.

Part I: Foundational Synthetic Methodologies for the Benzothiazole Core

The construction of the benzothiazole nucleus is dominated by cyclization strategies. The most prevalent and versatile approach involves the condensation of 2-aminothiophenol with various electrophilic partners. This method's popularity stems from the ready availability of the starting materials and the relative simplicity of the cyclization mechanism.[4][5]

The Cornerstone Reaction: Condensation of 2-Aminothiophenol

The classical synthesis involves the reaction of 2-aminothiophenol with carbonyl compounds or their derivatives.[5][9] The fundamental mechanism proceeds via an initial nucleophilic attack of the amino group on the electrophilic carbon, forming a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the stable benzothiazole ring.

-

With Aldehydes: This is one of the most direct methods for preparing 2-substituted benzothiazoles. The reaction is typically carried out in a suitable solvent and often requires an oxidizing agent to facilitate the final aromatization step.[5]

-

With Carboxylic Acids & Derivatives: Condensation with carboxylic acids, esters, or acid chlorides is also a widely used method.[4][9] Reactions with carboxylic acids often require high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to drive the reaction to completion.[10]

The following diagram illustrates the primary synthetic routes to the benzothiazole core.

Caption: Primary synthetic pathways to the benzothiazole scaffold.

Part II: Modern & Green Synthetic Approaches

While classical methods are robust, modern organic synthesis prioritizes efficiency, safety, and environmental sustainability ("green chemistry").[5][11] Recent advancements in benzothiazole synthesis reflect this trend, employing novel catalysts, alternative energy sources, and one-pot procedures to improve yields, reduce reaction times, and minimize waste.[5][12]

Catalysis in Benzothiazole Synthesis

The choice of catalyst is critical for optimizing reaction efficiency. Modern approaches have moved from stoichiometric reagents to catalytic systems that are often recyclable and operate under milder conditions.

-

Heterogeneous Catalysis: Solid catalysts like SnP₂O₇ have been used for the condensation of 2-aminothiophenol with aromatic aldehydes, offering high yields, very short reaction times (8–35 minutes), and excellent reusability (at least five times without loss of activity).[5] This avoids difficult separation processes associated with homogeneous catalysts.

-

Transition Metal Catalysis: Copper and palladium catalysts are employed for intramolecular cyclization of ortho-halothioureas.[5] Ruthenium and palladium complexes have also proven effective in catalyzing the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles.[12]

-

Biocatalysis: The use of enzymes, such as commercial laccases, represents a frontier in green synthesis, allowing reactions to proceed under environmentally benign conditions.[5]

Workflow for Modern Synthesis & Screening

The discovery of novel benzothiazoles follows a logical workflow from synthesis to biological evaluation.

Caption: Iterative workflow for modern drug discovery of benzothiazoles.

The table below summarizes various modern catalytic systems for the synthesis of benzothiazoles via condensation of 2-aminothiophenol with aldehydes.

| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| H₂O₂/HCl | Ethanol | Room Temp | 1 h | Excellent | [5] |

| Polystyrene-Iodine Acetate | Dichloromethane | N/A | 5-10 min | High | [5] |

| NH₄Cl | Methanol-Water | Room Temp | 1 h | High | [5] |

| Commercial Laccases | N/A | N/A | N/A | Good-Excellent | [5] |

| SnP₂O₇ | N/A | N/A | 8-35 min | 87-95 | [5] |

Part III: Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of a benzothiazole derivative is highly dependent on the nature and position of substituents on the bicyclic ring system.[13] Understanding the Structure-Activity Relationship (SAR) is paramount for transforming a biologically active "hit" compound into a potent and selective "lead" candidate for drug development.

Key SAR Insights:

-

Antimicrobial Activity: The introduction of electron-withdrawing groups, such as fluorine, chlorine, or nitro groups, at specific positions on the benzothiazole ring has been shown to enhance antibacterial and antifungal activity.[1][4] Hybrid molecules that combine the benzothiazole scaffold with other pharmacophores like triazoles or quinolines also show potent antimicrobial effects.[1][4]

-

Anticancer Activity: 2-Arylbenzothiazoles, particularly those substituted at the 2-position with a 4-aminophenyl ring, exhibit potent and selective anticancer activity, especially against breast cancer cell lines.[14] Further derivatization of the amino group can lead to prodrugs with improved properties. The substitution pattern on the benzothiazole ring itself also modulates activity, with certain substitutions leading to inhibition of key cancer-related enzymes like carbonic anhydrases.[8]

-

Antioxidant Activity: The antioxidant capacity can be tuned by substituents. For instance, in spiro[benzothiazole-indol] conjugates, methyl or halogen substitutions enhance antioxidant properties, whereas trifluoromethoxy or nitro groups diminish this activity.[4]

The general mechanism for the widely used condensation of 2-aminothiophenol with an aldehyde is depicted below, highlighting the key intermediates.

Caption: Reaction mechanism for 2-substituted benzothiazole synthesis.

Part IV: Experimental Protocols

To ensure trustworthiness and practical applicability, this section provides a representative, step-by-step protocol for a common benzothiazole synthesis.

Protocol: Synthesis of 2-Arylbenzothiazole via Condensation

This protocol is a generalized procedure based on methods described for the condensation of 2-aminothiophenol with an aromatic aldehyde using a mild oxidizing system.[5]

Objective: To synthesize a 2-arylbenzothiazole derivative.

Materials:

-

2-Aminothiophenol (1.0 mmol)

-

Substituted Aromatic Aldehyde (1.0 mmol)

-

Hydrogen Peroxide (H₂O₂, 30% aq. solution, 6.0 mmol)

-

Hydrochloric Acid (HCl, concentrated, 3.0 mmol)

-

Ethanol (10 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask (50 mL), magnetic stirrer, TLC plates, column chromatography setup.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: Stir the solution at room temperature. Slowly add the hydrogen peroxide solution (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol).

-

Causality Insight: The H₂O₂/HCl system acts as an efficient in-situ oxidizing agent. HCl protonates the aldehyde's carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminothiophenol. H₂O₂ facilitates the final oxidative aromatization of the benzothiazoline intermediate to the stable benzothiazole.[5]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral/basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 2-arylbenzothiazole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Conclusion and Future Perspectives

The benzothiazole scaffold remains a highly fruitful area of research in medicinal chemistry.[4] Its synthetic accessibility and amenability to structural modification allow for the creation of vast chemical libraries for biological screening.[6] Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including flow chemistry and novel catalytic systems.[11] Furthermore, the application of computational chemistry and machine learning will accelerate the design of benzothiazole derivatives with enhanced potency and selectivity for specific biological targets, paving the way for the next generation of innovative therapeutics.[15]

References

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. benthamscience.com [benthamscience.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzothiazole - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

Whitepaper: Potential Therapeutic Targets of the 2-Piperidinyl-1,3-Benzothiazole Scaffold: A Rational, Evidence-Based Exploration

Abstract

The 1,3-benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its fusion of a benzene and a thiazole ring provides a rigid, planar structure with unique electronic properties, enabling interaction with a diverse range of biological targets.[2][3] When functionalized with a piperidine moiety—a common pharmacophore that imparts basicity, conformational flexibility, and key hydrogen bonding capabilities—the resulting scaffold holds significant therapeutic potential. This guide focuses on the potential therapeutic targets of a specific, yet under-researched, exemplar of this class: 2-Piperidin-2-yl-1,3-benzothiazole .

While direct experimental data for this specific isomer is scarce, a wealth of literature on structurally related analogs allows for a rational, hypothesis-driven exploration of its most promising therapeutic applications. This whitepaper synthesizes existing data on analogous benzothiazole-piperidine and benzothiazole-piperazine hybrids to identify and prioritize high-potential biological targets. We will delve into the mechanistic rationale for target selection, provide robust, validated experimental workflows for screening and validation, and present a clear roadmap for advancing derivatives of this scaffold from concept to lead candidate.

Chapter 1: Central Nervous System (CNS) Targets: A Multi-Target Approach

The complex, multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has shifted drug discovery towards multi-target-directed ligands (MTDLs)—single molecules designed to engage several disease-relevant targets simultaneously.[4][5] The benzothiazole-piperidine scaffold is exceptionally well-suited for this approach, with analogs demonstrating potent activity against key enzymes and receptors implicated in AD pathology.

Target Class: Cholinesterases (AChE/BuChE) & Monoamine Oxidases (MAO-B)

Scientific Rationale: A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine.[4] Concurrently, monoamine oxidase B (MAO-B) activity is elevated in the brains of AD patients, contributing to oxidative stress and potentially modulating the production of amyloid-β (Aβ).[6] Numerous studies have shown that hybrid molecules combining a benzothiazole core with a piperazine or piperidine ring can dually inhibit both AChE and MAO-B.[4][7][8][9] The basic nitrogen of the piperidine ring is considered a critical pharmacophoric element, mimicking the quaternary ammonium of acetylcholine and interacting with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the AChE gorge.[7][8] The benzothiazole moiety can establish crucial π-π stacking interactions within the active site.

Data on Structurally Related Analogs:

| Compound Class | Target(s) | Reported Potency (IC₅₀ / Kᵢ) | Reference |

| Benzothiazole-Piperazine Hybrids | AChE / MAO-B | AChE: 2.31 µM / MAO-B: 53.3% inhib. @ 10µM | [8] |

| Benzothiazole-Pyrrolidine Hybrids | BuChE / MAO-B | BuChE: 12.33 µM / MAO-B: 66.3% inhib. @ 100µM | [9] |

| Benzothiazole-Piperidine Hybrids | AChE / BuChE / MAO-B | AChE: 6.7 µM / BuChE: 2.35 µM / MAO-B: 1.6 µM | [5][6] |

Proposed Signaling Pathway Involvement:

Caption: CNS targets AChE and MAO-B in neurodegeneration.

Experimental Validation Workflow:

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 8. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 2-Piperidin-2-yl-1,3-benzothiazole from 2-Aminothiophenol

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-Piperidin-2-yl-1,3-benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzothiazole derivatives are foundational in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines the core reaction mechanism, a detailed, field-proven experimental protocol, and key optimization strategies. By explaining the causality behind experimental choices, this guide is designed to empower researchers to not only replicate the synthesis but also to intelligently adapt it for the creation of novel derivatives.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds.[2][5][6][7] Its rigid, bicyclic framework and the presence of heteroatoms allow for diverse interactions with biological targets. The C-2 position is particularly amenable to substitution, making the condensation of 2-aminothiophenol with various carbonyl compounds a cornerstone strategy for generating chemical libraries with diverse functionalities.[2][5][8][9]

This application note details an efficient synthesis of this compound, leveraging the classical condensation reaction between 2-aminothiophenol and an appropriate aldehyde precursor. The methodologies presented are scalable and rooted in established, green chemistry principles, offering an efficient pathway for producing this valuable compound.[10][11]

The Reaction Mechanism: From Thiophenol to Benzothiazole

The synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde is a robust and well-understood transformation that generally proceeds through a three-stage pathway.[12] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Imine (Schiff Base) Formation: The reaction initiates with a nucleophilic attack by the primary amine of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde (2-piperidinecarboxaldehyde). This is followed by a dehydration step to yield a reactive imine intermediate, also known as a Schiff base.[12]

-

Intramolecular Cyclization: The pendant thiol group (-SH) then acts as an intramolecular nucleophile, attacking the imine carbon. This key step forges the five-membered thiazole ring, resulting in a 2,3-dihydro-1,3-benzothiazole (benzothiazolidine) intermediate.[12]

-

Aromatization (Oxidation): The final step is the oxidation of the benzothiazolidine ring to the stable, aromatic benzothiazole system. This aromatization is the thermodynamic driving force for the reaction. It can be achieved using a dedicated oxidizing agent or, in many cases, simply through exposure to atmospheric oxygen, especially when heated.[8][12]

Caption: The three-stage reaction mechanism for benzothiazole synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol describes an efficient, one-pot synthesis that has been generalized from numerous successful reports of similar condensations.[1][5] It employs a well-regarded catalytic system to ensure high yield and a short reaction time.

3.1. Materials and Equipment

-

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

2-Piperidinecarboxaldehyde (1.1 eq)

-

Ethanol (Solvent)

-

Hydrogen Peroxide (H₂O₂, 30% aq. solution, 6.0 eq)

-

Hydrochloric Acid (HCl, concentrated, 3.0 eq)

-

Sodium Bicarbonate (NaHCO₃, saturated solution)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (50 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Equipment for Thin-Layer Chromatography (TLC)

-

Equipment for column chromatography (Silica gel)

-

3.2. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 2-piperidinecarboxaldehyde (1.1 eq) in ethanol (approx. 10-15 mL per mmol of 2-aminothiophenol). Stir the mixture at room temperature for 10 minutes.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly add the hydrogen peroxide solution (6.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (3.0 eq) via a dropping funnel. Causality: The H₂O₂/HCl system acts as an efficient in-situ oxidizing agent and acid catalyst.[5][13] The acid protonates the aldehyde carbonyl, increasing its electrophilicity for the initial nucleophilic attack, while H₂O₂ facilitates the final, rapid oxidation to the aromatic benzothiazole, preventing the accumulation of the unstable benzothiazolidine intermediate.[12]

-

Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 45-60 minutes. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material spot disappears.

-